2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide
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Overview
Description
“2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide” is a chemical compound with the molecular formula C10H11ClN2O3 and a molecular weight of 242.66 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide” can be represented by the InChI code: 1S/C10H11ClN2O3/c1-6-3-4-8(13(15)16)10(7(6)2)12-9(14)5-11/h3-4H,5H2,1-2H3,(H,12,14) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has explored the synthesis of novel acetamide derivatives, including those related to "2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide," for potential anticancer, anti-inflammatory, and analgesic applications. A study highlighted the development of new chemical entities through the Leuckart synthetic pathway, leading to compounds with promising anticancer and anti-inflammatory activities, underscoring the therapeutic potential of acetamide derivatives in disease treatment (Rani, Pal, Hegde, & Hashim, 2014).
Dye Intermediate Market and Synthesis Characterization
Another study focused on the dye intermediate market, presenting a cautionary tale involving the characterization and synthesis of closely related compounds. It detailed the synthesis pathway involving nitration and reduction steps, showcasing the importance of precise chemical synthesis and characterization in the development of industrial dyes and pigments (Drabina et al., 2009).
Environmental Degradation of Herbicides
Acetamide derivatives, including chloroacetamide herbicides, have been studied for their environmental degradation pathways. Comparative metabolism studies in human and rat liver microsomes have elucidated the metabolic pathways of these herbicides, highlighting the importance of understanding chemical degradation for environmental safety and human health implications (Coleman et al., 2000).
Structural and Conformational Studies
Structural analysis of acetamide derivatives has been conducted to understand the conformational preferences and molecular interactions of these compounds. Studies like these provide valuable insights into the molecular structures that could influence the biological activities and physical properties of acetamide derivatives (Gowda et al., 2007).
Antifungal Agents and Toxicity Analysis
Exploratory studies into the antibacterial activity of specific acetamide molecules against pathogens like Klebsiella pneumoniae have been conducted. These studies not only investigate the potential of acetamide derivatives as new antibacterial agents but also examine their cytotoxicity and pharmacokinetic profiles to assess the viability of these compounds as therapeutic drugs (Cordeiro et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-6-3-4-8(13(15)16)10(7(6)2)12-9(14)5-11/h3-4H,5H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBTWALANVJTNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])NC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide | |
CAS RN |
851169-10-3 |
Source
|
Record name | 2-chloro-N-(2,3-dimethyl-6-nitrophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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